molecular formula C12H10BrNO3 B1279688 Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate CAS No. 33277-15-5

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Cat. No. B1279688
CAS RN: 33277-15-5
M. Wt: 296.12 g/mol
InChI Key: XQQOCKKQAMSPIA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These compounds are of significant interest due to their diverse biological activities and their utility as building blocks in organic synthesis. Although the provided papers do not directly discuss ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, they provide insights into the chemistry of related isoxazole derivatives, which can be used to infer properties and reactivity patterns for the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as 1,3-dipolar cycloadditions, as seen in the preparation of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate . This method could potentially be adapted for the synthesis of ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate by choosing appropriate starting materials and reaction conditions that would introduce the 4-bromophenyl group at the relevant position on the isoxazole ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated by the crystal structure determination of related compounds . These studies provide valuable information on the conformation and stereochemistry of the isoxazole ring and substituents, which are crucial for understanding the reactivity and interaction of these molecules with biological targets or during chemical reactions.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate leads to products that suggest competing photolytic pathways, including reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene . These findings indicate that ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate might also exhibit interesting photochemical behavior, potentially leading to novel reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by the nature of the substituents attached to the isoxazole ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability . The bromophenyl group in ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is likely to impact these properties, making it a compound of interest for further study in various chemical contexts.

Scientific Research Applications

Radical Cyclisation Reactions

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is used as a building block in radical cyclisation reactions with azoles, including imidazoles, pyrroles, indoles, and pyrazoles. This process synthesizes tri- and tetra-cyclic heterocycles, contributing to advancements in organic chemistry and potentially beneficial for pharmaceutical applications. The aryl radicals generated in this process undergo intramolecular homolytic aromatic substitution on the azole rings, yielding new 6-membered rings attached to the azoles (Allin et al., 2005).

Synthesis of Isoxazole-fused Heterocycles

Research on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate, has revealed that the products generated during this study are utilized as substrates for the synthesis of isoxazole-fused heterocycles. These are important in the field of medicinal chemistry and drug design (Roy, Rajaraman, & Batra, 2004).

Biomimetic Synthesis

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a key intermediate in the biomimetic synthesis of α-cyclopiazonic acid. This synthesis involves the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride. These processes are significant for understanding complex organic synthesis pathways and for the development of new synthetic methods (Moorthie et al., 2007).

Pharmacological Applications

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate derivatives have been studied for their pharmacological activities. For instance, derivatives like ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate were converted into various bromo-derivatives, which were then used in the synthesis of different pharmacologically active compounds. This research contributes to the development of new drugs and therapeutic agents (Chapman et al., 1971).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it include H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQOCKKQAMSPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472243
Record name Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

CAS RN

33277-15-5
Record name Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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